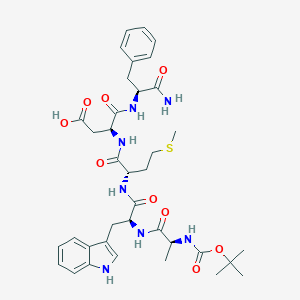

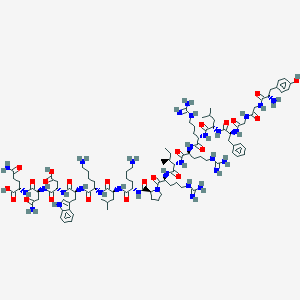

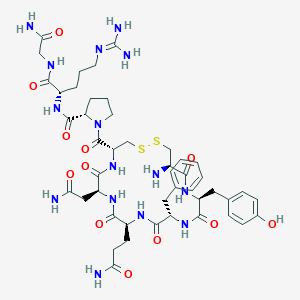

![molecular formula C31H57N5O9 B549376 (3S)-4-[[(2S)-1-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-methylbutanoyl]-[(3S,4S)-4-amino-3-hydroxy-6-methylheptanoyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-6-methylheptanoic acid CAS No. 11076-29-2](/img/structure/B549376.png)

(3S)-4-[[(2S)-1-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-methylbutanoyl]-[(3S,4S)-4-amino-3-hydroxy-6-methylheptanoyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-6-methylheptanoic acid

Vue d'ensemble

Description

Acetyl Pepstatin is an HIV-1 protease inhibitor (Ki = 20 nM at pH 4.7), also inhibits HIV-2 protease (Ki = 5 nM at pH 4.7). It shows antiviral property.

Applications De Recherche Scientifique

Synthesis Techniques and Applications

Synthesis from L-Leucine

A study by Yin (2015) outlined the synthesis of (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid from L-Leucine. This synthesis involved protection of amino and carboxyl groups, nucleophilic substitution, stereoselective reduction, and oxidation processes, yielding an overall yield of about 33.6% (Yin, 2015).

Biologically Important Threo-β-Hydroxy-γ-amino Acids Synthesis

Shinozaki et al. (1996) synthesized biologically important threo-β-hydroxy-γ-amino acids, including (3S,4S)-statine, from D-glucosamine. This involved C(6)-carbon degradation and elimination of the C(4)-hydroxy group of D-glucosamine, yielding key intermediates for synthesizing target compounds (Shinozaki et al., 1996).

Analogues for Carboxyl Protease Inhibition

Rich et al. (1980) synthesized analogues of the carboxyl protease inhibitor, pepstatin, from N-(tert-butoxycarbonyl)-4-amino-3-hydroxy-6-methylheptanoic acid. This study found that specific structural changes in the analogues significantly affected their ability to inhibit pepsin and renin (Rich et al., 1980).

Facile Synthesis of (2S,3R)-3-Amino-2-Hydroxycarboxylic Acids

Ishibuchi et al. (1992) presented a stereoselective preparation of (2S,3R)-3-amino-2-hydroxycarboxylic acids, key components of Amastatin and Bestatin, from previously reported chiral synthons (Ishibuchi et al., 1992).

Propriétés

Numéro CAS |

11076-29-2 |

|---|---|

Formule moléculaire |

C31H57N5O9 |

Poids moléculaire |

643.8 g/mol |

Nom IUPAC |

(3S)-4-[[(2S)-1-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-methylbutanoyl]-[(3S,4S)-4-amino-3-hydroxy-6-methylheptanoyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-6-methylheptanoic acid |

InChI |

InChI=1S/C31H57N5O9/c1-15(2)11-21(32)23(38)13-25(40)36(30(44)19(9)33-22(12-16(3)4)24(39)14-26(41)42)31(45)28(18(7)8)35-29(43)27(17(5)6)34-20(10)37/h15-19,21-24,27-28,33,38-39H,11-14,32H2,1-10H3,(H,34,37)(H,35,43)(H,41,42)/t19-,21-,22?,23-,24-,27-,28-/m0/s1 |

Clé InChI |

WKYBEGDEGRCZNF-LBTYKNIQSA-N |

SMILES isomérique |

C[C@@H](C(=O)N[C@@H](CC(C)C)[C@H](CC(=O)O)O)NC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)C)O |

SMILES |

CC(C)CC(C(CC(=O)N(C(=O)C(C)NC(CC(C)C)C(CC(=O)O)O)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C)O)N |

SMILES canonique |

CC(C)CC(C(CC(=O)N(C(=O)C(C)NC(CC(C)C)C(CC(=O)O)O)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C)O)N |

Apparence |

Solid powder |

Point d'ébullition |

992.8±65.0 °C at 760 mmHg |

melting_point |

N/A |

Autres numéros CAS |

56093-98-2 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Séquence |

Ac-Val-Val-Sta-Ala-Sta-OH |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

-20°C |

Synonymes |

Ac-pepstatin Ac-Val-Val-4-amino-3-hydroxy-6-Me-heptanoyl-Ala-4-amino-3-hydroxyl-6-Me-heptanoic acid Ac-Val-Val-Sta-Ala-Sta acetyl pepstatin acetyl-pepstatin acetylpepstatin acetylvalylvalyl-4-amino-3-hydroxy-6-methylheptanoylalanyl-4-amino-3-hydroxyl-6-methylheptanoic acid Streptomyces pepsin inhibito |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.